N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide
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Overview
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a versatile chemical compound widely used in scientific research due to its diverse applications, including drug discovery and material synthesis. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-(4-fluorophenyl)-N-[3-(1H-imidazol-2-yl)propyl]quinoxaline-6-carboxamide with cesium carbonate and di-tert-butyldicarbonate in anhydrous 1,4-dioxane under a nitrogen atmosphere . The reaction is stirred at room temperature for 18 hours to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and therapeutic effects.
Medicine: Explored as a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The quinoxaline core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide
- N-(1-(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoxaline-6-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H15N5O2
- Molecular Weight : 269.29 g/mol
The structure includes a quinoxaline moiety, a tetrahydro-pyran ring, and a pyrazole, which are crucial for its biological activity.
Antitumor Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antitumor properties. For instance, derivatives of quinoxaline have shown efficacy against various cancer cell lines. The SAR studies suggest that modifications in the quinoxaline ring can enhance cytotoxicity.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Quinoxaline Derivative A | 1.61 ± 0.92 | A431 |
Quinoxaline Derivative B | 1.98 ± 1.22 | Jurkat |
These findings highlight the importance of the quinoxaline structure in mediating antitumor effects, with certain substituents significantly increasing potency.
Anticonvulsant Activity
In addition to antitumor effects, similar compounds have been evaluated for anticonvulsant properties. For example, a study showed that certain pyrazole derivatives effectively reduced seizure activity in animal models:
Compound | ED50 (mg/kg) | Model |
---|---|---|
Pyrazole Derivative A | 10.5 | PTZ-induced seizures |
Pyrazole Derivative B | 8.3 | Maximal electroshock |
These results suggest that the incorporation of the pyrazole and tetrahydro-pyran moieties may contribute to anticonvulsant activity.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that:
- Quinoxaline Core : Essential for biological activity; variations can enhance or diminish potency.
- Tetrahydro-Pyran Ring : Influences solubility and bioavailability.
- Pyrazole Group : Critical for interaction with biological targets.
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 0.5 µM in breast cancer cells, demonstrating its potential as an anticancer agent.
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(12-1-2-15-16(9-12)19-6-5-18-15)21-13-10-20-22(11-13)14-3-7-24-8-4-14/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXGLHISMQTUQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.